![molecular formula C17H17BrN2O3S B2751109 2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899976-20-6](/img/structure/B2751109.png)
2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were synthesized easily via esterification, cyanation, cyclization, and aminolysis reactions .Molecular Structure Analysis
The molecular structure of “2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide” can be confirmed by spectroanalytical data such as NMR, IR, and HRMS . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving benzamides often occur at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The reaction mechanism involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized .Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization showcases the utility of bromo-substituted benzamides in constructing complex molecular architectures under mild conditions, achieving good to excellent yields (Wang et al., 2008). Similarly, the development of novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives with antifungal activity underlines the potential of these compounds in medicinal chemistry, particularly in addressing phytopathogenic fungi and yeast infections (Ienascu et al., 2018).
Antimicrobial and Antifungal Activities
Research into antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has unveiled their intermolecular interactions, which are critical for antimicrobial properties. The studies suggest a combination of hydrogen bonding and π-interactions stabilizes these compounds, potentially contributing to their bioactivity (Saeed et al., 2020). Another study on the synthesis and antifungal activity of various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides indicates the scope of bromo-substituted benzamides in generating compounds with low to moderate antifungal activity, offering pathways for new antifungal agents (Saeed et al., 2008).
Material Science and Coordination Chemistry
In material science and coordination chemistry, the synthesis and characterization of metal complexes with bromo-substituted benzamide ligands illustrate the role of these compounds in forming structurally diverse coordination complexes. These complexes are studied for their spectroscopic, electrochemical, and magnetic properties, contributing valuable insights into the design of materials with specific magnetic and electronic behaviors (Binzet et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide are currently unknown. This compound is a derivative of thiazinanes, a class of heterocyclic compounds . Some thiazinane derivatives have shown potent activity in disease treatment , suggesting that this compound may also interact with biological targets
Mode of Action
The mode of action of 2-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is not well understood at this time. Given its structural similarity to other thiazinane derivatives, it may interact with its targets in a similar manner. For example, some thiazinane derivatives have been shown to have anti-HIV activity . .
Biochemical Pathways
The biochemical pathways affected by 2-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide are not yet known. As a derivative of thiazinanes, it may affect similar pathways as other compounds in this class. For instance, some thiazinane derivatives have demonstrated activity against HIV, suggesting they may interact with pathways involved in viral replication
Result of Action
The molecular and cellular effects of 2-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide’s action are not yet known. Given its structural similarity to other thiazinane derivatives, it may have similar effects. For example, some thiazinane derivatives have demonstrated anti-HIV activity , suggesting this compound may also have antiviral effects
properties
IUPAC Name |
2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISPEYBPTLJSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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